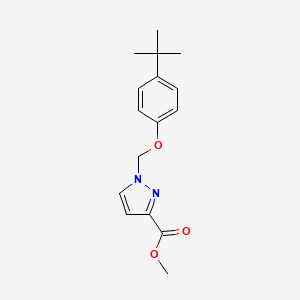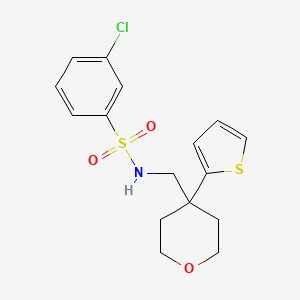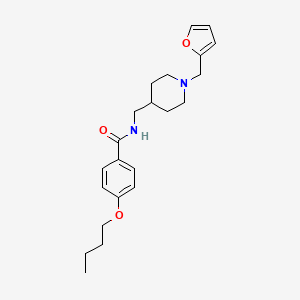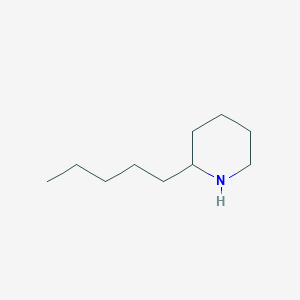![molecular formula C20H15NO3S B2363521 N-([2,3'-ビフラニル]-5-イルメチル)-4-(チオフェン-3-イル)ベンズアミド CAS No. 2034442-28-7](/img/structure/B2363521.png)
N-([2,3'-ビフラニル]-5-イルメチル)-4-(チオフェン-3-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that features a combination of furan and thiophene rings attached to a benzamide core
科学的研究の応用
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran and thiophene intermediates, followed by their coupling to the benzamide core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
作用機序
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(3-Phenylbenzo[b]thiophen-2-yl)benzamide: Shares a similar benzamide core but with different substituents.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-based compound with applications in organic electronics.
N-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-yl)-3-nitro-N-p-tolyl-benzamide: Another thiophene derivative with distinct functional groups.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is unique due to its combination of bifuran and thiophene rings, which impart specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in both scientific research and industrial contexts.
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-20(15-3-1-14(2-4-15)17-8-10-25-13-17)21-11-18-5-6-19(24-18)16-7-9-23-12-16/h1-10,12-13H,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMKLSFKICOFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
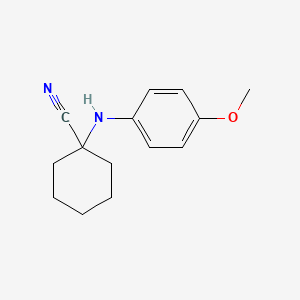
![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)
![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)
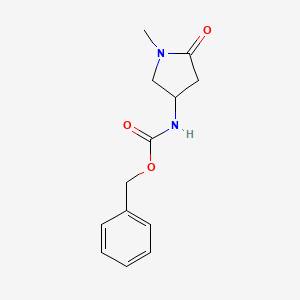
![1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363452.png)
